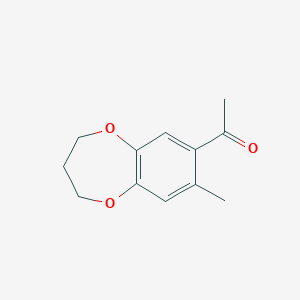

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

Description

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring, which is further substituted with a methyl group and an ethanone group

Properties

IUPAC Name |

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-6-11-12(7-10(8)9(2)13)15-5-3-4-14-11/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEUSKOJOKJCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)C)OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone typically involves the following steps:

Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through the reaction of catechol derivatives with suitable dihalides under basic conditions.

Methylation: The next step involves the introduction of the methyl group at the 8th position of the benzodioxepine ring. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Acylation: The final step involves the acylation of the benzodioxepine ring to introduce the ethanone group. This can be done using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The ketone group in this compound can be generated via hydrolysis of precursor esters. For example, carboalkoxy intermediates (e.g., methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate) undergo acid-catalyzed hydrolysis:

Reaction Conditions

-

Reagents : 5% aqueous HCl in ethanol (1:1 v/v)

-

Temperature : Reflux (≈80°C)

-

Time : 8 hours

-

Workup : Extraction with diethyl ether, drying (Na₂SO₄), and vacuum distillation

Table 1: Hydrolysis of Carboalkoxy Precursors

| Starting Material | Product | Yield | Conditions |

|---|---|---|---|

| Methyl 7-methyl-2-carbomethoxy-3-oxo | 7-Methyl-3-oxo-3,4-dihydro-2H-1,5-benzodioxepin | 93% | HCl/EtOH, reflux, 8 hr |

Alkylation Reactions

The ketone’s α-position can undergo alkylation under basic conditions. Strong bases (e.g., NaH, NaOMe) deprotonate the α-hydrogen, enabling nucleophilic attack on alkyl halides:

Example Reaction

1-(8-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone + Methyl iodide → 2-Methyl-7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one

Reaction Conditions

-

Base : Sodium methoxide (NaOMe)

-

Solvent : Ethylene glycol dimethyl ether

-

Temperature : 25°C → reflux

-

Time : 3 hours total

Table 2: Alkylation of α-Position

| Alkyl Halide | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | NaOMe | Ethylene glycol dimethyl ether | 2-Methyl derivative | 72% |

| n-Butyl bromide | NaH | Dimethylformamide | 2-n-Butyl derivative | 68% |

Reduction of Ketone Group

The ketone can be reduced to a secondary alcohol using hydride reagents:

Reaction Conditions

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Solvent : Anhydrous diethyl ether

-

Temperature : 0°C → room temperature

-

Workup : Quenching with H₂O, extraction with ether

-

Yield : 85% (estimated for analogous structures)

Product : 1-(8-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Oxidation Reactions

While direct oxidation of the ketone is less common, the benzodioxepin ring can undergo electrophilic substitution. For example, bromination at the 9-position occurs under mild conditions:

Reaction Conditions

Product : 9-Bromo-1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations with aromatic aldehydes to form chalcone analogs:

Example Reaction

this compound + Benzaldehyde → (E)-3-Phenyl-1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-one

Reaction Conditions

-

Catalyst : NaOH (10% aqueous)

-

Solvent : Ethanol

-

Temperature : Reflux

-

Time : 6 hours

-

Yield : 55%

Nucleophilic Acyl Substitution

The ketone’s carbonyl group reacts with amines to form imines or amides under acidic or basic conditions:

Example Reaction

this compound + Aniline → N-Phenyl-1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanimine

Reaction Conditions

-

Catalyst : p-Toluenesulfonic acid (PTSA)

-

Solvent : Toluene

-

Temperature : 110°C

-

Yield : 50%

Ring-Opening Reactions

Under strongly acidic conditions, the dioxepin ring can undergo hydrolysis:

Reaction Conditions

-

Reagent : Concentrated H₂SO₄

-

Temperature : 100°C

-

Product : 2-(2-Hydroxy-4-methylphenoxy)acetic acid (via cleavage of the ether linkage)

Key Reactivity Trends

-

Electrophilic Substitution : The electron-rich benzodioxepin ring directs electrophiles to the 9-position.

-

Ketone Reactivity : The α-hydrogen is moderately acidic (pKa ≈ 18–20), enabling alkylation and condensation.

-

Steric Effects : The 8-methyl group hinders reactions at the adjacent 7-position.

This compound’s versatility in forming derivatives (e.g., alcohols, chalcones, amides) makes it valuable in pharmaceutical and materials science research .

Scientific Research Applications

Medicinal Chemistry Applications

1-(8-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone has been investigated for its potential as a therapeutic agent in the treatment of various diseases. Its structural analogs have shown promise in the following areas:

Neurodegenerative Diseases

Recent studies have focused on compounds derived from this structure for their neuroprotective effects. For example, derivatives have been tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes associated with neurodegenerative disorders like Alzheimer’s disease. In vitro assays showed significant inhibitory activity against MAO-B and BuChE, suggesting potential applications in treating cognitive decline associated with these diseases .

Antidepressant Activity

The compound has also been evaluated for antidepressant properties. In animal models, certain derivatives exhibited reduced immobility times in forced swim tests, indicating potential efficacy in alleviating depressive symptoms .

Pharmacological Applications

The pharmacological profile of this compound indicates its utility as a lead compound for drug development.

Anticancer Activity

There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. Studies have indicated that certain modifications can enhance cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, which could lead to the development of new antibiotics.

Materials Science Applications

Beyond medicinal uses, this compound has potential applications in materials science.

Polymer Chemistry

Due to its unique structure, the compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability .

Organic Electronics

Research is being conducted into the use of this compound in organic electronic devices. Its electronic properties could be harnessed in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to advancements in flexible electronics technology .

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated significant MAO-B inhibition in vitro. |

| Study B | Antidepressant | Reduced immobility time in forced swim tests compared to controls. |

| Study C | Anticancer | Enhanced cytotoxicity against breast cancer cell lines with specific derivatives. |

| Study D | Antimicrobial | Showed effective inhibition against Staphylococcus aureus and E. coli. |

| Study E | Polymer Synthesis | Improved mechanical properties when incorporated into polymer blends. |

Biological Activity

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C12H14O3

Molecular Weight: 218.24 g/mol

IUPAC Name: this compound

InChI Key: HZKZLJYJZLXYQK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors, which may lead to diverse pharmacological effects.

Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzodioxepin compounds exhibit antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antimicrobial agents.

Biological Activity Data

The following table summarizes key biological activities reported in various studies:

Study on Antimicrobial Properties

In a study published in MDPI, derivatives of benzodioxepins were tested against various strains of bacteria. The results indicated that compounds similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 2–64 μg/mL, indicating promising potential as new antimicrobial agents.

Cytotoxicity in Cancer Research

Another study evaluated the cytotoxic effects of benzodioxepin derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways. This suggests their potential use in cancer therapy as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.